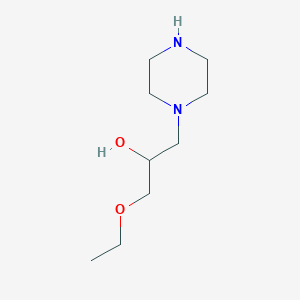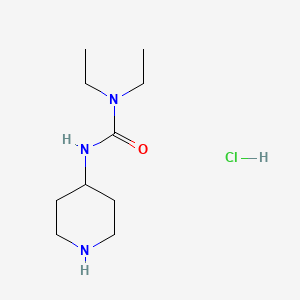![molecular formula C13H15NO5 B1422252 [(6-乙氧基-2-氧代-1,2,3,4-四氢喹啉-7-基)氧基]乙酸 CAS No. 1211471-14-5](/img/structure/B1422252.png)
[(6-乙氧基-2-氧代-1,2,3,4-四氢喹啉-7-基)氧基]乙酸
描述
科学研究应用
化学合成和结构分析:该化合物已在各种研究中合成并进行结构分析。例如,Bonanomi 和 Palazzo (1977) 的一项研究讨论了通过 1H-吲唑-3-醇和氯乙酸乙酯之间的反应合成类似化合物的过程,提供了对这些酯的形成机制和光谱特征的见解(Bonanomi 和 Palazzo,1977)。此外,Filali Baba 等人(2019 年)对相关化合物进行了晶体结构和 Hirshfeld 表面分析,提供了有关晶体网络中分子结构和潜在相互作用的宝贵信息(Filali Baba 等,2019)。
生物医学分析:在生物医学研究中,类似的化合物已被用作荧光团。例如,Hirano 等人(2004 年)发现 6-甲氧基-4-喹啉酮(5-甲氧基吲哚-3-乙酸的衍生物)是一种新型荧光团,在各种 pH 范围内具有强荧光,可用于生物医学分析(Hirano 等,2004)。
抗生素发现:该化合物也已在抗生素发现的背景下得到研究。Asolkar 等人(2004 年)从 Janibacter limosus 中分离出一种四氢喹啉衍生物,证明了其对细菌和真菌的生物活性,这强调了类似化合物在抗生素开发中的潜力(Asolkar 等,2004)。
抗菌活性:Ahmed 等人(2006 年)和 Mandewale 等人(2016 年)的研究涉及合成四氢喹啉的衍生物并检查其抗菌特性。这些研究突出了该化合物在开发新型抗菌剂中的相关性(Ahmed 等,2006),(Mandewale 等,2016)。
化学反应和转化:该化合物一直是关注各种化学反应和转化的研究的主题。例如,Kafka 等人(1996 年)的工作探讨了 3-羟基-1,2,3,4-四氢喹啉-2,4-二酮的维蒂希反应,提供了对类似化合物化学行为的见解(Kafka 等,1996)。
未来方向
作用机制
Target of Action
The primary target of [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid is phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can affect the function of many cells.
Mode of Action
This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase amplifies the signal carried by cAMP, leading to a variety of downstream effects depending on the specific cell type.
Biochemical Pathways
The primary biochemical pathway affected by [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid is the cAMP signaling pathway . By inhibiting PDE3A and thus increasing cAMP levels, it can affect numerous downstream pathways that are regulated by cAMP. These include pathways controlling cell growth and division, gene expression, and the function of ion channels.
Result of Action
The increase in cAMP levels resulting from PDE3A inhibition by [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid can have a variety of effects at the molecular and cellular level. These include antimitogenic effects (inhibiting cell growth and division), antithrombotic effects (preventing blood clot formation), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions) .
属性
IUPAC Name |
2-[(6-ethoxy-2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-18-10-5-8-3-4-12(15)14-9(8)6-11(10)19-7-13(16)17/h5-6H,2-4,7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESZBXGUDFCBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCC(=O)N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




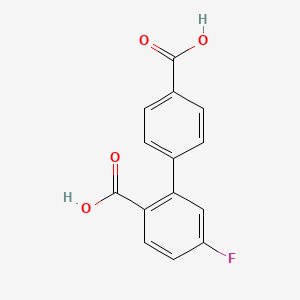
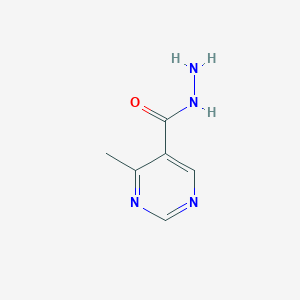
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
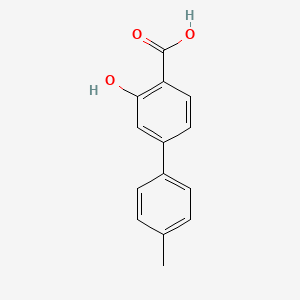

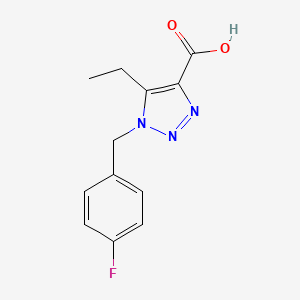

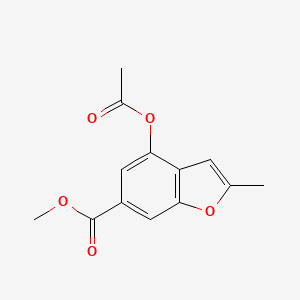
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
